molecular formula C16H25N3O2 B7633701 2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide

2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide

Cat. No. B7633701
M. Wt: 291.39 g/mol
InChI Key: JNOHDWATOSKUHL-UHFFFAOYSA-N
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Description

2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide, also known as EMD 386088, is a chemical compound that has been the subject of scientific research in recent years. This compound is a selective antagonist of the dopamine D4 receptor and has been found to have potential applications in treating various neurological and psychiatric disorders.

Mechanism of Action

2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088 works by selectively binding to the dopamine D4 receptor, which is found primarily in the prefrontal cortex and limbic system of the brain. By blocking the activity of this receptor, the compound is believed to modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
Studies have shown that 2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088 has a number of biochemical and physiological effects, including changes in dopamine and serotonin release, alterations in brain activity, and changes in behavior and mood. The compound has been found to have a high affinity for the dopamine D4 receptor, and has been shown to modulate the activity of this receptor in a dose-dependent manner.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088 in lab experiments is its high selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088, including further studies on its potential use in treating schizophrenia, addiction, anxiety disorders, and depression. Other areas of research could include investigating the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, and exploring its potential as a therapeutic agent in other areas of medicine. Additionally, further studies on the compound's pharmacokinetics and toxicity could help to inform its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088 involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 3,5-dimethylpyridine, which is reacted with 2-bromoethyl ethyl ether to form 2-(6-methylpyridin-3-yl)ethyl ethyl ether. This intermediate is then reacted with N-methylmorpholine to form the final compound, 2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088.

Scientific Research Applications

2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide 386088 has been studied extensively for its potential applications in treating various neurological and psychiatric disorders. One of the main areas of research has been its use in treating schizophrenia, as the compound has been found to have a high affinity for the dopamine D4 receptor, which is believed to play a role in the development of the disorder. Other areas of research include its potential use in treating addiction, anxiety disorders, and depression.

properties

IUPAC Name

2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-4-16(3)12-19(9-10-21-16)15(20)17-8-7-14-6-5-13(2)18-11-14/h5-6,11H,4,7-10,12H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHDWATOSKUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCO1)C(=O)NCCC2=CN=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide

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